methyl 5-hydroxy-1-(4-nitrobenzoyl)-5-phenyl-4H-pyrazole-3-carboxylate
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Overview
Description
Methyl 5-hydroxy-1-(4-nitrobenzoyl)-5-phenyl-4H-pyrazole-3-carboxylate is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a nitrobenzoyl group, a phenyl group, and a carboxylate ester group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
The synthesis of methyl 5-hydroxy-1-(4-nitrobenzoyl)-5-phenyl-4H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with a 1,3-diketone.
Introduction of the nitrobenzoyl group: This step involves the acylation of the pyrazole ring with 4-nitrobenzoyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 5-hydroxy-1-(4-nitrobenzoyl)-5-phenyl-4H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include derivatives with altered functional groups, which can be further utilized in various applications.
Scientific Research Applications
Methyl 5-hydroxy-1-(4-nitrobenzoyl)-5-phenyl-4H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 5-hydroxy-1-(4-nitrobenzoyl)-5-phenyl-4H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyl and carboxylate groups can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar compounds to methyl 5-hydroxy-1-(4-nitrobenzoyl)-5-phenyl-4H-pyrazole-3-carboxylate include:
Ethyl 5-hydroxy-1-(4-nitrobenzoyl)-5-phenyl-4H-pyrazole-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 5-hydroxy-1-(4-aminobenzoyl)-5-phenyl-4H-pyrazole-3-carboxylate: Similar structure but with an amino group instead of a nitro group.
Methyl 5-hydroxy-1-(4-methylbenzoyl)-5-phenyl-4H-pyrazole-3-carboxylate: Similar structure but with a methyl group instead of a nitro group.
These compounds share similar core structures but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity
Properties
IUPAC Name |
methyl 5-hydroxy-1-(4-nitrobenzoyl)-5-phenyl-4H-pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6/c1-27-17(23)15-11-18(24,13-5-3-2-4-6-13)20(19-15)16(22)12-7-9-14(10-8-12)21(25)26/h2-10,24H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNKFGHJPJVEKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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